benzyl N-(7-aminoheptyl)carbamate
Overview
Description
Benzyl N-(7-aminoheptyl)carbamate is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid.
Mechanism of Action
Target of Action
Benzyl N-(7-aminoheptyl)carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in organic synthesis . The primary targets of this compound are therefore the amine groups present in the molecule that is being synthesized .
Mode of Action
The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection can be removed under relatively mild conditions, such as exposure to strong acid or heat .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the molecule that it is being used to synthesize. In general, the use of a protecting group like this compound allows for more complex molecules to be synthesized, as it prevents unwanted side reactions from occurring .
Pharmacokinetics
Like other carbamates, it is likely to have good solubility in organic solvents .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for the successful synthesis of complex molecules without unwanted side reactions .
Action Environment
The efficacy and stability of this compound, like other carbamates, can be influenced by various environmental factors. These include the pH of the reaction environment, the temperature, and the presence of other reactive species . Careful control of these factors is necessary to ensure the successful use of this compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(7-aminoheptyl)carbamate can be synthesized through various methods. One efficient method involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide . This one-pot procedure provides high yields of benzyl carbamates.
Another method involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(7-aminoheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other related compounds.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Benzyl N-(7-aminoheptyl)carbamate has various scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Another carbamate compound with similar protecting group properties.
N-(7-aminoheptyl)carbamate: A related compound with a different substituent on the carbamate group.
Phenylmethyl carbamate: A compound with a phenylmethyl group attached to the carbamate.
Uniqueness
Benzyl N-(7-aminoheptyl)carbamate is unique due to its specific structure, which includes a benzyl group and a 7-aminoheptyl chain. This structure provides specific reactivity and properties that make it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
benzyl N-(7-aminoheptyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIGFYCBBIILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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